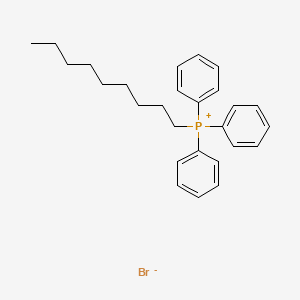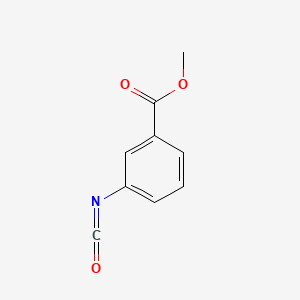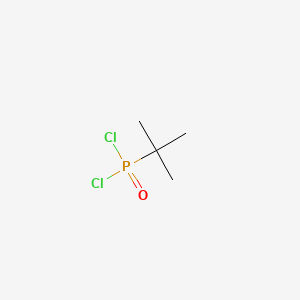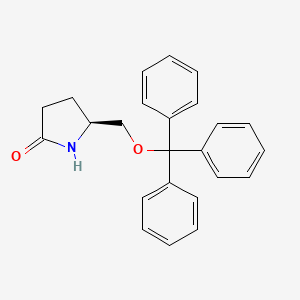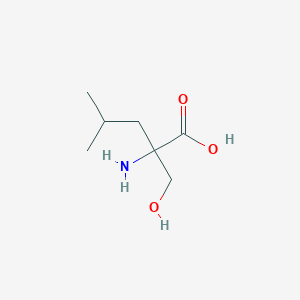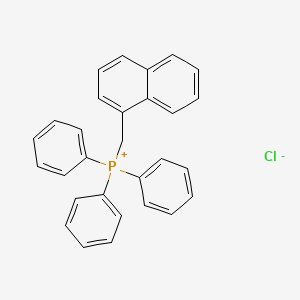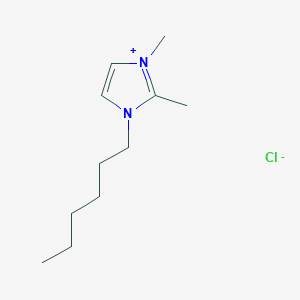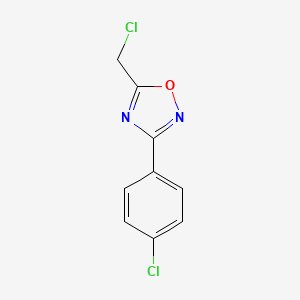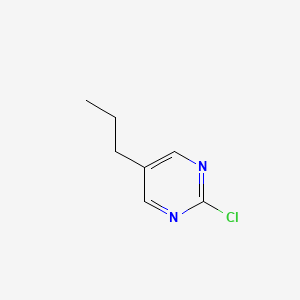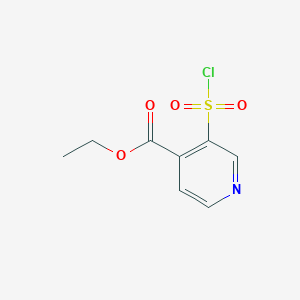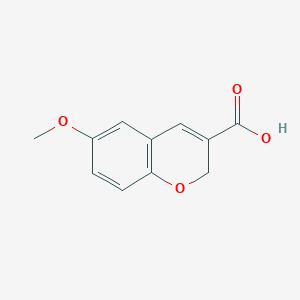
6-Methoxy-2H-chromene-3-carboxylic acid
Übersicht
Beschreibung
6-Methoxy-2H-chromene-3-carboxylic acid is a chemical compound with the empirical formula C11H10O4 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is typically provided in solid form .
Molecular Structure Analysis
The molecular weight of 6-Methoxy-2H-chromene-3-carboxylic acid is 206.19 . Its InChI (International Chemical Identifier) code is 1S/C11H10O4/c1-14-9-2-3-10-7 (5-9)4-8 (6-15-10)11 (12)13/h2-5H,6H2,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Methoxy-2H-chromene-3-carboxylic acid is a solid compound . Its melting point is between 190 - 192 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
6-Methoxy-2H-chromene-3-carboxylic acid derivatives demonstrate significant fluorescence properties. Shi et al. (2017) synthesized variants such as 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid and observed excellent fluorescence in both ethanol solution and solid state due to their larger conjugated systems and various hydrogen bonds (Shi, Liang, & Zhang, 2017).
Antibacterial and Antifungal Agents
Mahesh et al. (2022) created novel oxadiazole derivatives containing 2H-chromen-2-one moiety, starting with 6-Methoxy-2H-chromene-3-carboxylic acid as a precursor. These derivatives were tested for antibacterial and antifungal activities, showing potential as therapeutic agents (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Synthesis of Complex Chemical Structures
Xiaochuan Li et al. (2010) focused on the crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, providing insights into its synthesis and potential applications in creating complex chemical structures (Li, Wang, Son, Wang, & Wang, 2010).
Cytotoxic Constituents
Research by Jiang et al. (2014) identified 6-methoxy-9H-carbazole-3-carboxylic acid, a derivative of 6-Methoxy-2H-chromene-3-carboxylic acid, which exhibited moderate cytotoxicity against various human cancer cell lines (Jiang et al., 2014).
Agonists for GPR35 Receptor
Funke et al. (2013) explored derivatives like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid as potent and selective agonists for the G protein-coupled orphan receptor GPR35, suggesting its utility in therapeutic applications (Funke, Thimm, Schiedel, & Müller, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOCQPOSPBMQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377258 | |
| Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2H-chromene-3-carboxylic acid | |
CAS RN |
57543-62-1 | |
| Record name | 6-Methoxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



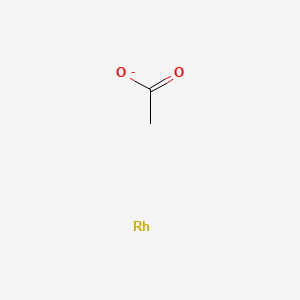
![Calix[8]arene](/img/structure/B1585647.png)
